2-bromo-N-(2-chlorobenzyl)butanamide
Overview
Description
2-bromo-N-(2-chlorobenzyl)butanamide is a biochemical used for proteomics research . Its molecular formula is C11H13BrClNO and has a molecular weight of 290.58 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . For more detailed structural information, you may refer to specialized databases or resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It’s known that its molecular weight is 290.58 , but other properties like melting point, boiling point, and density might need to be looked up in a comprehensive chemical database.Scientific Research Applications
Chemical Behavior and Kinetics
A study by Sedlák et al. (2002) explored the chemical behavior of substituted butanamides, including derivatives similar to 2-bromo-N-(2-chlorobenzyl)butanamide. They found that these compounds undergo ring closure in basic mediums, forming pyrrolidin-2-ones and subsequent hydrolysis to amino butanoates. Their research provides valuable insights into the kinetics and mechanism of formation and decomposition of these compounds, which is essential for their potential applications in various fields, including material science and pharmaceuticals (Sedlák et al., 2002).
Drug Design and CDK2 Inhibitors
Vulpetti et al. (2006) discussed the application of a compound structurally related to this compound in the discovery of CDK2 inhibitors for potential therapeutic uses. By employing structure-based drug design, they were able to develop potent and selective CDK2 inhibitors, highlighting the potential of such compounds in medicinal chemistry and drug development (Vulpetti et al., 2006).
Lipoxygenase Inhibition
Research by Aziz-ur-Rehman et al. (2016) synthesized derivatives of butanamide, which demonstrated moderate activities as lipoxygenase inhibitors. This suggests potential applications of this compound in the development of new therapeutic agents targeting inflammatory pathways (Aziz-ur-Rehman et al., 2016).
Synthesis and Characterization in Organic Chemistry
Cheng De-ju (2014, 2015) conducted studies on the synthesis and characterization of benzamide derivatives, similar to this compound. These studies contribute to the field of organic chemistry, providing methods and insights for the synthesis of complex molecules, which could be useful in various applications,ranging from material science to pharmaceutical research (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Crystal Structure Analysis
Kulai and Mallet-Ladeira (2016) synthesized a compound structurally related to this compound and analyzed its crystal structure. This study underscores the importance of understanding the molecular and crystalline structures of such compounds for their potential application in fields like material sciences and pharmaceutical formulation (Kulai & Mallet-Ladeira, 2016).
Mutagenicity Studies
Dolzani et al. (1992) examined the mutagenic effect of chiral or racemic 2-bromo-propanamides, which are structurally related to this compound, on Salmonella typhimurium. Their study contributes to the understanding of the biological effects of such compounds, which is crucial for assessing their safety and potential biomedical applications (Dolzani et al., 1992).
Herbicidal Activity
Research by Shunichi et al. (2010) on N-(ce, ce-dimethylbenzyl)butanamides, which are similar to this compound, showed significant herbicidal properties against purple nutsedge. This suggests a potential application of this compound in the development of herbicides (Shunichi et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromo-N-[(2-chlorophenyl)methyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-2-9(12)11(15)14-7-8-5-3-4-6-10(8)13/h3-6,9H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIIAYPILKRDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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